molecular formula C15H22O3 B075645 3,5-Di-tert-butyl-4-hydroxybenzoic acid CAS No. 1421-49-4

3,5-Di-tert-butyl-4-hydroxybenzoic acid

Cat. No.: B075645
CAS No.: 1421-49-4
M. Wt: 250.33 g/mol
InChI Key: YEXOWHQZWLCHHD-UHFFFAOYSA-N
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Description

3,5-Di-tert-butyl-4-hydroxybenzoic acid: is an organic compound with the molecular formula C15H22O3. It is a metabolite of butylated hydroxytoluene, a widely used antioxidant. This compound is known for its antioxidant properties and is used in various applications, including the synthesis of antistress agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Di-tert-butyl-4-hydroxybenzoic acid can be synthesized through the oxidation of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol. The reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The antioxidant properties of 3,5-di-tert-butyl-4-hydroxybenzoic acid are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. This compound targets reactive oxygen species and other free radicals, preventing oxidative damage to cells and tissues .

Comparison with Similar Compounds

  • 3,5-Di-tert-butyl-2-hydroxybenzaldehyde
  • 3,5-Di-tert-butylsalicylic acid
  • 2-tert-Butyl-5-methylphenol
  • 4-Hydroxy-3,5-bis(1-methylethyl)benzoic acid
  • 2-tert-Butyl-4-methylphenol
  • 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol

Uniqueness: 3,5-Di-tert-butyl-4-hydroxybenzoic acid is unique due to its specific structure, which provides enhanced antioxidant properties compared to other similar compounds. Its tert-butyl groups offer steric hindrance, making it more resistant to oxidative degradation .

Properties

IUPAC Name

3,5-ditert-butyl-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H22O3/c1-14(2,3)10-7-9(13(17)18)8-11(12(10)16)15(4,5)6/h7-8,16H,1-6H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXOWHQZWLCHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52625-25-9 (nickel(2+)salt(2:1)), 68698-64-6 (mono-potassium salt)
Record name 3,5-Di-tert-butyl-4-hydroxybenzoic acid
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DSSTOX Substance ID

DTXSID3061683
Record name Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-
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Molecular Weight

250.33 g/mol
Source PubChem
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CAS No.

1421-49-4
Record name 3,5-Di-tert-butyl-4-hydroxybenzoic acid
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Record name 3,5-Di-tert-butyl-4-hydroxybenzoic acid
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Record name Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-
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Record name Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-
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Record name 3,5-bis-tert-butyl-4-hydroxybenzoic acid
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Record name 3,5-DI-TERT-BUTYL-4-HYDROXYBENZOIC ACID
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Record name 3,5-Di-tert-butyl-4-hydroxybenzoic acid
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Synthesis routes and methods

Procedure details

In a 200 ml four-necked flask were placed 49.53 g (0.240 mol) of 2,6-di-tert-butylphenol (hereinafter abbreviated to “2,6-DBP”), 2.05 g (0.018 mol) of DMi and 40 g of xylene, and the solution was heated until reflux begun. Afterward, azeotropic dehydration was carried out, while 4.41 g (0.054 mol) of a 49 wt % aqueous NaOH solution was added dropwise over 5 hours. Next, 20 g of xylene was added dropwise, and the solution was allowed to mature under the reflux for 2 hours. It was confirmed that a stoichiometric amount of water was distilled. The reaction solution was put in a 300 ml autoclave, heated up to 160° C., and then allowed to absorb a carbon dioxide gas at 6 kg/cm2G, followed by maturation at the same temperature for 5 hours. In this case, a conversion was 90.0%/NaOH. The reaction solution was slowly cooled to 70° C., and then crystallized at 70° C. for 2 hours. The reaction solution was filtered at the same temperature, and then washed three times with 20 g of xylene to obtain wet sodium 3,5-ditert-butyl-4-hydroxybenzoate. According to analysis, the recovery yield of sodium 3,5-di-tert-butyl-4-hydroxybenzoate was 88.4%/NaOH, and any DMi was not detected. It was confirmed that DMi was completely recovered in a filtrate and a wash liquid in the steps of the heating, the filtration and the washing. The wet product was dissolved in 54 g of water at 60° C., and an extraction operation was carried out twice with 18 g of xylene to obtain an aqueous layer. Xylene dissolved in this aqueous layer was distilled off under reduced pressure, and the aqueous layer was added dropwise to 49 g of a 6% sulfuric acid solution over 2 hours to crystallize. The resulting precipitate was filtered, and then washed three times with 12 g of water. Next, wet 3,5-di-tert-butyl-4-hydroxybenzoic acid was taken out, and then dried to obtain 12.0 g of 3,5-di-tert-butyl-4-hydroxybenzoic acid, and a purity was 99.9% or more and a total recovery yield in terms of pure product from the raw material was 88.0%/NaOH.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3,5-Di-tert-butyl-4-hydroxybenzoic acid?

A1: The molecular formula of this compound is C15H22O3, and its molecular weight is 250.33 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, several studies have employed spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize this compound. [, , ] These techniques provide valuable information about the compound's functional groups and structure.

Q3: How does this compound perform as a stabilizer in various materials?

A3: Research indicates that this compound and its derivatives demonstrate efficacy as stabilizers in different materials, notably polypropylene films. [] Studies have investigated its role in preventing degradation caused by light and heat, highlighting its potential in enhancing material durability.

Q4: Has the compound shown promise in specific applications due to its material compatibility?

A4: Indeed, this compound is investigated for applications like lube oil additives and solar cell sealing films. [, ] These applications leverage its antioxidant properties and compatibility with polymers to improve performance and longevity.

Q5: What is the mechanism of action of this compound as an antioxidant?

A5: This compound functions as a radical scavenger, effectively neutralizing harmful free radicals by donating hydrogen atoms. [] This mechanism helps protect cells and materials from oxidative damage.

Q6: Has this compound been studied in the context of human health?

A6: Yes, studies have explored its presence in human follicular fluid, suggesting potential exposure from environmental sources. [] Additionally, its metabolites have been identified in human urine, offering insights into its metabolic pathways. []

Q7: Are there any studies on its potential anti-inflammatory or anti-hyperlipidemic activity?

A7: Researchers have designed and synthesized novel compounds incorporating this compound, aiming to harness its antioxidant properties for potential anti-inflammatory and anti-hyperlipidemic effects. [, ] These studies often involve in vitro assays and in vivo animal models to evaluate the efficacy and safety of these compounds.

Q8: What are the primary metabolic pathways of this compound in living organisms?

A8: Studies in rats have identified this compound as a major metabolite of several compounds, including butylated hydroxytoluene (BHT). [, , , , , ] It is primarily excreted in urine, often conjugated with glucuronic acid.

Q9: Have there been any investigations on the environmental impact of this compound?

A9: While the provided research primarily focuses on the synthesis, characterization, and biological activity of this compound, further investigation is necessary to assess its environmental fate, persistence, and potential ecological effects.

Q10: Are there efficient methods available for synthesizing this compound?

A10: Several synthetic routes for this compound have been explored. [, ] One common approach involves the oxidation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde using Jones reagent.

Q11: How is this compound quantified and characterized in various matrices?

A11: Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are widely employed for the detection and quantification of this compound and its metabolites in biological samples and environmental matrices. [, , ]

Q12: Has computational chemistry been used to study this compound and its derivatives?

A12: Yes, computational methods, including Density Functional Theory (DFT) calculations and molecular docking simulations, have been employed to study this compound. [, , ] These methods provide insights into the electronic structure, reactivity, and interactions of the molecule with other molecules.

Q13: How do structural modifications of this compound affect its activity?

A13: Studies exploring Structure-Activity Relationships (SAR) have revealed that modifications to the this compound scaffold can significantly influence its antioxidant and biological activities. [, ] For example, introducing specific substituents or modifying the phenolic moiety can alter its radical scavenging ability, metabolic stability, and interaction with biological targets.

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